Phenoxazine, 10-(3-piperidinopropyl)-
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Overview
Description
Phenoxazine, 10-(3-piperidinopropyl)- is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to an oxazine ring This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives typically involves several steps, including the formation of the phenoxazine core and subsequent functionalization. One common method for synthesizing phenoxazine involves the oxidative cyclization of 2-aminophenol with diphenylamine.
Industrial Production Methods
Industrial production of phenoxazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phenoxazine, 10-(3-piperidinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds .
Scientific Research Applications
Phenoxazine, 10-(3-piperidinopropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenoxazine, 10-(3-piperidinopropyl)- involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Phenoxazine, 10-(3-piperidinopropyl)- can be compared with other phenoxazine derivatives, such as:
10-(3’-N-morpholinopropyl)phenoxazine: Known for its anticancer properties.
10-(4’-N-morpholinobutyl)phenoxazine: Studied for its antimicrobial activity.
10-(3’-N-morpholinopropyl)-2-chlorophenoxazine: Investigated for its antiviral properties.
Properties
CAS No. |
95554-67-9 |
---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
10-(3-piperidin-1-ylpropyl)phenoxazine |
InChI |
InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2 |
InChI Key |
VIOXGDDWUXTAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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